molecular formula C17H14ClNO2 B5563443 N-(3-acetylphenyl)-3-(2-chlorophenyl)acrylamide

N-(3-acetylphenyl)-3-(2-chlorophenyl)acrylamide

Cat. No. B5563443
M. Wt: 299.7 g/mol
InChI Key: GPOJTBGXZLXEAG-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-3-(2-chlorophenyl)acrylamide, also known as ACPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACPA is a member of the acrylamide family of compounds, which are widely used in industry and research due to their unique chemical properties. ACPA has been found to have a wide range of applications, from its use as a chemical intermediate to its potential as a therapeutic agent.

Scientific Research Applications

Metabolism and Biological Impact

Research on acrylamide's metabolism in humans has revealed that approximately 86% of urinary metabolites derive from glutathione (GSH) conjugation, indicating significant metabolic processing involving detoxification pathways. This metabolism leads to various metabolites, including N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide, glycidamide, and glyceramide. These findings highlight the body's capability to metabolize and eliminate acrylamide, suggesting potential metabolic pathways for similar compounds (Fennell et al., 2005).

Environmental Fate and Safety

Acrylamide's environmental mobility, biodegradability, and the non-toxic nature of its polymer form, polyacrylamide, have been documented. This suggests that compounds like N-(3-acetylphenyl)-3-(2-chlorophenyl)acrylamide, used in similar industrial applications, might share analogous environmental behaviors. Understanding acrylamide's environmental interactions provides insight into managing and mitigating potential ecological impacts of related chemicals (Smith & Oehme, 1991).

Application in Material Science

The radical homopolymerization of acrylamide derivatives, including studies on N-(4-iodo-1,3-diphenylbutyl) acrylamide, outlines the potential for synthesizing novel polymers with specific applications in enhanced oil recovery and other industrial processes. This demonstrates the utility of acrylamide and its derivatives in creating materials with tailored properties for specific industrial applications (Huang et al., 2019).

Potential for Novel Bioactive Compounds

The synthesis and biological evaluation of novel benzenesulfonamide derivatives, including reactions with acrylamide derivatives, illustrate the potential for developing new bioactive molecules. Such compounds have shown promising in vitro antitumor activity, suggesting the broader applicability of acrylamide derivatives in pharmaceutical research and development (Fahim & Shalaby, 2019).

properties

IUPAC Name

(E)-N-(3-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-12(20)14-6-4-7-15(11-14)19-17(21)10-9-13-5-2-3-8-16(13)18/h2-11H,1H3,(H,19,21)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOJTBGXZLXEAG-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.